3,4-dichloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide
描述
属性
IUPAC Name |
3,4-dichloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O2S/c1-9-2-5-13(19-18-9)16-6-7-17-22(20,21)10-3-4-11(14)12(15)8-10/h2-5,8,17H,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRABOLTIBJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Chlorosulfonation of 1,2-Dichlorobenzene
The synthesis begins with the chlorosulfonation of 1,2-dichlorobenzene using chlorosulfonic acid. This exothermic reaction requires strict temperature control (0–5°C) to avoid side products.
Reaction Conditions
- Reagents : 1,2-Dichlorobenzene, chlorosulfonic acid (3:1 molar ratio).
- Temperature : 0–5°C.
- Time : 2–4 hours.
The crude product is quenched in ice water, yielding 3,4-dichlorobenzenesulfonyl chloride with >90% purity after recrystallization.
Preparation of 2-((6-Methylpyridazin-3-yl)amino)ethylamine
Synthesis of 6-Methylpyridazin-3-amine
6-Methylpyridazin-3(2H)-one is brominated using phosphorus oxybromide (POBr₃) at 70°C to form 3-bromo-6-methylpyridazine (31% yield). Subsequent amination with aqueous ammonia under reflux conditions replaces the bromine atom with an amine group.
Key Data
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Bromination | POBr₃ | 70°C | 31% |
| Amination | NH₃ (aq.) | 100°C | 68% |
Ethylenediamine Coupling
The 6-methylpyridazin-3-amine is reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to form 2-((6-methylpyridazin-3-yl)amino)ethylamine. This SN2 reaction proceeds in DMF at 80°C, achieving a 75% yield after column purification.
Sulfonamide Bond Formation
Coupling of Sulfonyl Chloride and Amine
3,4-Dichlorobenzenesulfonyl chloride is reacted with 2-((6-methylpyridazin-3-yl)amino)ethylamine in dichloromethane (DCM) under basic conditions (triethylamine, TEA).
Reaction Optimization
- Molar Ratio : 1:1.2 (sulfonyl chloride:amine).
- Temperature : 0°C to room temperature.
- Time : 4–6 hours.
The product is isolated via filtration and washed with cold DCM, yielding this compound in 82% purity. Further recrystallization from ethanol improves purity to 98%.
Alternative Pathways and Comparative Analysis
One-Pot Synthesis
A patent by CN104211644A describes a one-pot method where 3,4-dichlorobenzenesulfonamide is pre-formed and directly coupled to 2-((6-methylpyridazin-3-yl)amino)ethylamine using EDCI/HOBt as coupling agents. While this reduces steps, the yield is lower (65%) due to competing side reactions.
Catalytic Reductive Amination
An alternative approach employs reductive amination using sodium cyanoborohydride to couple 3,4-dichlorobenzenesulfonamide with 6-methylpyridazine-3-carbaldehyde. However, this method requires stringent anhydrous conditions and offers no significant yield improvement (70%).
Challenges and Industrial Scalability
Purification Difficulties
The compound’s polar nature complicates crystallization. Patent CN103553986B recommends silica gel chromatography with ethyl acetate/hexane (3:7) for optimal separation.
化学反应分析
Nucleophilic Substitution Reactions
The dichlorinated benzene ring undergoes aryl halide displacement under basic conditions. The chlorine atoms at positions 3 and 4 are susceptible to substitution by nucleophiles such as amines, alkoxides, or thiols. For example:
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Reaction with ethylenediamine derivatives forms secondary sulfonamides.
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Methanol/NaOH conditions replace chlorine with methoxy groups, though yields depend on steric hindrance and solvent polarity .
Key reaction conditions :
| Reaction Type | Nucleophile | Solvent | Catalyst | Temperature |
|---|---|---|---|---|
| Aromatic SNAr | Amines | DMF | K₂CO₃ | 80–100°C |
| Methoxylation | NaOMe | MeOH | None | Reflux |
Condensation with Carbonyl Compounds
The primary amine in the ethylenediamine linker participates in Schiff base formation with aldehydes or ketones. This reaction is critical for generating imine-linked conjugates with enhanced biological activity:
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Aromatic aldehydes (e.g., benzaldehyde) react efficiently in ethanol under reflux.
Cross-Coupling Reactions
The pyridazine ring enables palladium-catalyzed cross-coupling to install aryl or alkyl groups. For example:
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Suzuki coupling with boronic acids introduces substituted aryl groups at position 6 of the pyridazine .
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Sonogashira coupling with terminal alkynes generates alkynyl derivatives for further functionalization .
Representative protocol for Suzuki coupling :
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Substrate: 6-Bromo-pyridazine derivative.
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Reagents: Pd(PPh₃)₄, Na₂CO₃, 3,4-dimethoxyphenylboronic acid.
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Solvent: DME/H₂O (4:1).
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Conditions: 90°C, 12 hr.
Functionalization of the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes alkylation or acylation at the nitrogen atom:
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Methylation : CH₃I/K₂CO₃ in DMF yields N-methylated derivatives .
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Acylation : Acetyl chloride in pyridine forms N-acetyl sulfonamides.
Redox Reactivity
The methyl group on the pyridazine ring can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this reaction is rarely utilized due to competing sulfonamide degradation .
Stability Under Acidic/Basic Conditions
科学研究应用
Antimicrobial Applications
Research indicates that compounds similar to 3,4-dichloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, aryl sulfonamides have been shown to inhibit the entry and replication of influenza viruses by interacting with hemagglutinin proteins. The structural similarities with other known antimicrobial agents suggest that this compound could also display effective antibacterial activity against various pathogens.
Antiviral Potential
The compound's ability to interact with viral proteins positions it as a potential antiviral agent. Studies on related sulfonamides have demonstrated their efficacy against different viruses, suggesting that this compound may share similar mechanisms of action.
Sodium Channel-Mediated Diseases
According to patent literature, benzenesulfonamide compounds, including this specific compound, have applications in treating sodium channel-mediated diseases such as epilepsy and other neurological disorders . The modulation of voltage-gated sodium channels is crucial for neuronal signaling, making this compound a candidate for further research in neuropharmacology.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of new derivatives based on the benzenesulfonamide framework. For example, new thiopyrimidine–benzenesulfonamide compounds were synthesized and evaluated for their antimicrobial properties, revealing promising results against resistant strains of bacteria . Such studies highlight the potential of modifying existing compounds to enhance their therapeutic efficacy.
作用机制
The mechanism of action of 3,4-dichloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues: Sulfonamide Derivatives
(a) W-18 (4-Chloro-N-[1-[2-(4-Nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide)
- Structural Differences : W-18 shares the benzenesulfonamide core but replaces the pyridazine-ethylamine side chain with a piperidinylidene group linked to a 4-nitrophenyl moiety.
- Pharmacological Profile: W-18 was classified as a synthetic opioid in the Revised Synthetics Abatement Act due to its structural similarity to opioid receptor agonists like U-47700 .
- Synthetic Route : W-18’s synthesis likely involves sulfonylation of a preformed piperidinylidene intermediate, differing from the target compound’s pyridazine-based amine coupling .
(b) IIIa: (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide
- Structural Differences: IIIa incorporates a chlorinated quinoline ring and a methoxystyryl group instead of the pyridazine-ethylamine side chain.
- Function: IIIa’s quinoline moiety suggests antimicrobial or anticancer applications, whereas the pyridazine group in the target compound may target kinases or neurotransmitter receptors.
- Synthesis : Both compounds use benzenesulfonic chloride intermediates, but IIIa employs DMAP and pyridine for activation, whereas the target compound may require pyridazine-specific coupling agents .
Functional Analogues: Pyridazine-Containing Compounds
(a) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structural Differences : This compound features a pyridine ring with a dihydrobenzodioxin substituent, contrasting with the pyridazine and ethylamine groups in the target compound.
- Pharmacological Implications: The dimethylaminomethylphenyl group suggests CNS-targeted activity, whereas the pyridazine-ethylamine side chain may enhance solubility or receptor specificity .
Data Table: Key Comparative Properties
Research Findings and Implications
- Opioid Receptor Affinity : W-18’s opioid activity highlights the risks of sulfonamide-based analgesics, whereas the target compound’s pyridazine group may mitigate such effects due to steric hindrance .
- Kinase Inhibition Potential: Pyridazine moieties are known to inhibit kinases (e.g., EGFR, VEGF). The target compound’s structure aligns with kinase-targeted drug candidates, unlike IIIa’s quinoline-based design .
- Solubility and Bioavailability : The ethylamine side chain in the target compound may enhance water solubility compared to W-18’s lipophilic nitrophenyl group, improving pharmacokinetics .
生物活性
3,4-Dichloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a dichlorobenzene moiety linked to a sulfonamide group and a pyridazine derivative, which contributes to its unique biological properties. Its molecular formula is , with a molecular weight of 351.25 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Research indicates that it may inhibit specific kinases and modulate signaling pathways associated with cancer progression and inflammation.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 4.5 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial properties. It was tested against various bacterial strains and exhibited moderate to high inhibitory effects.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | 128 | Moderate activity |
Case Studies
- In Vivo Studies : A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound significantly reduced tumor size compared to the control group, indicating its potential as an effective therapeutic agent.
- Combination Therapy : Research has suggested that combining this compound with existing chemotherapeutics enhances efficacy while reducing side effects, highlighting its role in combination therapy strategies.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-dichloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide, and how can intermediates be purified?
- Methodology : The synthesis typically involves multi-step reactions:
Cyclization : Start with precursors like amines and diketones to form the pyridazine core .
Chlorination : Introduce dichloro groups using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions.
Sulfonamide Formation : React with benzenesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC for intermediates. Purity ≥95% is recommended for biological assays .
Q. How can structural characterization of this compound be validated experimentally?
- Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for pyridazine protons at δ 7.5–8.5 ppm, ¹³C NMR for sulfonamide carbons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₉H₁₄Cl₂N₄O₂S: [M+H]+ = 433.02) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Q. What in vitro assays are suitable for preliminary evaluation of enzyme inhibition or receptor binding?
- Approach :
- Kinase/Phosphodiesterase Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to measure Kᵢ values .
- Controls : Include known inhibitors (e.g., staurosporine for kinases) and validate assay reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Design of Experiments (DoE) : Apply factorial design to test variables:
- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2.0 mol%) .
- Response Surface Methodology : Optimize for yield (>80%) and minimize byproducts (e.g., over-chlorination) .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Case Study : Analogs with varying substituents (e.g., methoxy vs. ethoxy groups) show divergent IC₅₀ values in kinase assays .
- Resolution Strategies :
- Structure-Activity Relationship (SAR) : Map substituent effects using 3D-QSAR models .
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC to measure binding thermodynamics and rule out assay artifacts .
Q. What computational tools are effective for predicting molecular targets and off-target interactions?
- Workflow :
Molecular Docking : Use AutoDock Vina or Glide to screen against kinase or GPCR libraries .
Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns) .
Machine Learning : Train models on ChEMBL bioactivity data to predict ADMET properties .
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